1-(3-Chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorine atom, and a methylpyridinyl group
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild reaction conditions and functional group tolerance . The process typically involves the use of boron reagents and palladium catalysts to facilitate the coupling of the desired fragments.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiproliferative activity against cancer cell lines . In medicine, it is being explored for its potential therapeutic applications, including its ability to induce apoptosis in cancer cells . Additionally, its unique fluorescence properties make it a valuable tool for pH sensing and other analytical applications .
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and reducing the expression levels of proliferating cell nuclear antigen (PCNA) . This compound also interacts with microtubule-associated proteins, leading to the fragmentation of these proteins and the subsequent induction of cell death .
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared to other similar compounds, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . While both classes of compounds exhibit antiproliferative activity, the chromeno[2,3-c]pyrrole derivative is unique in its structural features and specific interactions with molecular targets. Other similar compounds include various indole derivatives, which also possess significant biological activity and therapeutic potential .
Properties
Molecular Formula |
C23H14ClFN2O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14ClFN2O3/c1-12-7-8-26-18(9-12)27-20(13-3-2-4-14(24)10-13)19-21(28)16-11-15(25)5-6-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
DQBBFHUBKPWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.